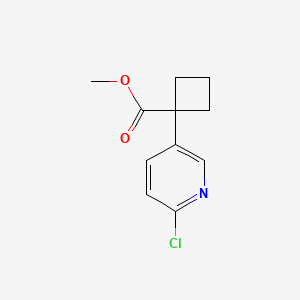

Methyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate

Description

Methyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate is a cyclobutane-based compound featuring a 6-chloropyridin-3-yl substituent and a methyl ester group. Its structure combines a strained cyclobutane ring with a chlorinated pyridine moiety, conferring unique physicochemical and reactivity profiles. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of spirocyclic and heterocyclic derivatives, as evidenced by its recurrent appearance in patent applications for bioactive molecules .

Properties

IUPAC Name |

methyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-15-10(14)11(5-2-6-11)8-3-4-9(12)13-7-8/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJYATGKZRXGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Methyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to undergo multiple types of reactions—such as oxidation, reduction, and substitution—makes it versatile for creating complex molecules.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against several pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Weak inhibition |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Medicine

Ongoing research is exploring the compound's potential as a drug candidate for treating various diseases. Its interaction with specific molecular targets may lead to novel therapeutic applications, particularly in anti-inflammatory treatments.

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus. This study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.

Case Study 2: Synthesis of Chiral Cyclobutane Derivatives

Research outlined synthetic routes to access chiral cyclobutane keto acids using this compound as an intermediate. The developed methods showcased high yields and the ability to introduce diverse functional groups, indicating its utility in creating small molecule libraries for drug discovery .

Mechanism of Action

The mechanism of action of Methyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs

The compound is structurally related to several derivatives, differing in substituents on the cyclobutane ring or pyridine moiety. Key analogs include:

Key Observations :

- Ring Size: Cyclopentane analogs (e.g., Ref.

- Substituent Effects: The 6-chloropyridin-3-yl group enhances electron-withdrawing properties compared to methylamino or ethene-diamine substituents .

Physicochemical Properties

Data from LCMS and HPLC analyses highlight differences in molecular weight, polarity, and retention times:

Notes:

- *Molecular weight estimation based on structural similarity to Ref. Example 104 (m/z 618 ).

- The target compound’s 6-chloropyridin-3-yl group likely increases polarity compared to methylamino analogs, as seen in shorter HPLC retention times of related compounds (e.g., 1.18 min vs. 1.29 min for bulkier derivatives) .

NMR Spectral Comparison

While direct NMR data for the target compound is absent in the evidence, comparisons can be drawn from analogs:

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Key peaks at δ 3.82 (s, ester -OCH₃) and δ 2.56–2.31 (m, cyclobutane protons) .

- Target Compound : Expected downfield shifts for pyridine protons (δ ~7.5–8.5) and distinct cyclobutane proton splitting due to steric and electronic effects of the 6-chloropyridin-3-yl group.

Biological Activity

Methyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate is an organic compound with notable structural features, including a cyclobutane ring and a chlorinated pyridine moiety. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H14ClNO2

- Molecular Weight : Approximately 225.67 g/mol

- Key Functional Groups : Methyl ester, chloropyridine, cyclobutane

The compound's structure allows it to interact with various biological targets, which can lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The chloropyridine moiety may facilitate interactions with biological macromolecules, while the cyclobutane ring can influence the compound's steric properties and stability.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Some derivatives of chlorinated pyridines have shown promise in cancer research, suggesting that this compound may also have similar effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings from SAR studies include:

| Compound | Biological Activity | Key Features |

|---|---|---|

| This compound | Potential antimicrobial and anti-inflammatory | Contains both cyclobutane and chlorinated pyridine |

| Methyl 6-chloropyridine-3-carboxylate | Moderate antimicrobial | Lacks cyclobutane ring |

| tert-butyl 1-(6-chloropyridin-3-yl)methylcyclobutane-1-carboxylate | Enhanced lipophilicity | Contains tert-butyl group |

These comparisons highlight how modifications to the molecular structure can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Anticancer Activity : A study investigating various chlorinated pyridine derivatives found that modifications could enhance cytotoxicity against cancer cell lines, indicating that similar strategies might be applicable for this compound .

- Inflammation Models : Research on related compounds demonstrated significant inhibition of pro-inflammatory cytokines in cellular models, suggesting that this compound could exhibit comparable effects .

- Enzyme Inhibition : Investigations into enzyme interactions revealed that certain structural features could enhance binding affinity and specificity towards target enzymes involved in disease pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate, and how can yield be maximized?

- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclobutane carboxylate intermediates. For example, in Reference Example 85 (EP 4 374 877 A2), the starting material undergoes sulfonation with 4-toluenesulfonate monohydrate in ethyl acetate, followed by concentration under reduced pressure to achieve an 80% yield . Key parameters include solvent choice (ethyl acetate), stoichiometric control, and purification via filtration. Yield optimization requires strict control of reaction time and temperature, as well as inert atmosphere conditions to prevent hydrolysis of the ester group.

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- LCMS : The molecular ion peak ([M+H]⁺) is observed at m/z 411, 658, or 755 depending on derivatization .

- HPLC : Retention times range from 0.65 to 1.50 minutes under different conditions (e.g., SMD-TFA05, QC-SMD-TFA05) .

- ¹H-NMR : Key signals include δ 3.82 (s, 3H, methyl ester), δ 7.48 (d, J = 7.9 Hz, aromatic protons), and δ 2.56–2.31 (m, cyclobutane protons) . Use deuterated DMSO for solubility and to avoid exchange broadening.

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by solvent and pH. For lyophilized powders, storage at –20°C in anhydrous DMSO is recommended to prevent ester hydrolysis . Avoid prolonged exposure to acidic conditions (e.g., HCl in DMSO), as this may lead to cyclobutane ring strain and decomposition .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?

- Methodological Answer : Discrepancies in ¹H-NMR shifts (e.g., cyclobutane proton splitting patterns) may arise from conformational flexibility or crystal packing effects. Use X-ray crystallography (via SHELXL ) to resolve ambiguities. For dynamic systems, variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) can model ring puckering effects . Cross-validate with LCMS to confirm molecular integrity .

Q. What computational strategies are effective for predicting the reactivity of the cyclobutane ring in derivatization reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ring strain and steric hindrance using software like Gaussian or ORCA. The cyclobutane’s puckered conformation reduces reactivity compared to planar rings .

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The electron-withdrawing chloropyridinyl group directs reactivity toward the ester moiety .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How can data from microbial degradation studies inform the design of environmentally stable analogs?

- Methodological Answer : Structural analogs with (6-chloropyridin-3-yl) groups (e.g., nitenpyram) undergo microbial degradation via Ochrobactrum spp., producing intermediates like N-((6-chloropyridin-3-yl)methyl)ethanamine . To enhance stability, modify the cyclobutane ring with electron-donating substituents (e.g., methyl groups) or replace the ester with amides. Validate using GC-MS metabolic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.